![molecular formula C18H17NO3S3 B2541320 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide CAS No. 2034231-19-9](/img/structure/B2541320.png)
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
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Description
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a chemical compound used in scientific research. It is commonly referred to as "compound X". This compound has been studied extensively due to its potential therapeutic properties.
Scientific Research Applications
- Sonogashira Coupling Reaction : Terminal alkynes play a critical role in Sonogashira coupling reactions, which are valuable tools for forming new carbon-carbon bonds under mild conditions. The compound’s alkyne functionality makes it useful in this context .
- Drug Discovery : Heteroaromatic compounds, including thiophenes and benzothiophenes, are essential in drug development. These compounds have been explored for their anti-parasitic, antibacterial, anti-cancer, anti-inflammatory, and antioxidant properties. The stability of benzothiophenes contributes to their utility in drug design .
- Broad Absorption in Near-Infrared Range : Designing proton-dopable organic semiconductors is crucial for optoelectronic applications. The compound’s structure allows it to be doped by protonic acid, resulting in broad absorption in the near-infrared range. This property is relevant for polaron and bipolaron absorption in materials .
- 3-Hydroxy-2-(thiophen-2-yl)chromen-4-one (3-HTC) : Computational studies using time-dependent density functional theory (TDDFT) reveal the optical absorption and fluorescence properties of 3-HTC. The compound’s absorption and emission spectra align well with experimental data .
Organic Synthesis and Medicinal Chemistry
Materials Science and Optoelectronics
Photophysics and Fluorescence
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c20-17(9-12-25(21,22)15-5-2-1-3-6-15)19-18(14-8-11-23-13-14)16-7-4-10-24-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBJCPZCIVQLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide |
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